![molecular formula C11H19NO2 B14464327 Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester CAS No. 65732-89-0](/img/structure/B14464327.png)
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, (3R)-1-azabicyclo[222]oct-3-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a bicyclic structure with an azabicyclo[222]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester typically involves the esterification of butanoic acid with an appropriate alcohol derivative of the azabicyclo[2.2.2]octane. One common method is the reaction of butanoic acid with (3R)-1-azabicyclo[2.2.2]octan-3-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or titanium isopropoxide (Ti(OiPr)4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Butanoic acid and (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Scientific Research Applications
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: The compound’s structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases to release butanoic acid and the corresponding alcohol. The released alcohol can then interact with various enzymes or receptors, depending on its structure and functional groups. The bicyclic structure of the compound may also play a role in its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 3-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound has a similar ester linkage but features a different bicyclic structure (bicyclo[2.2.1]heptane) and different substituents.
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-: Another ester with a different bicyclic structure and stereochemistry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65732-89-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] butanoate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h9-10H,2-8H2,1H3/t10-/m0/s1 |
InChI Key |
BJNCVECKNVBHBP-JTQLQIEISA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CCC1CC2 |
Canonical SMILES |
CCCC(=O)OC1CN2CCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




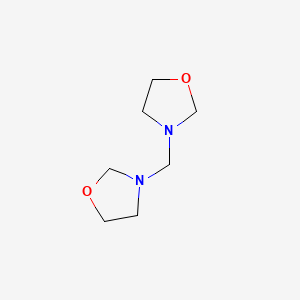

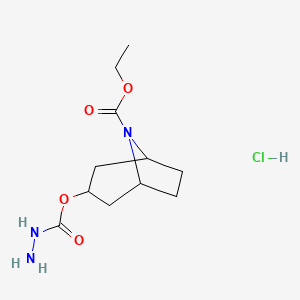
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
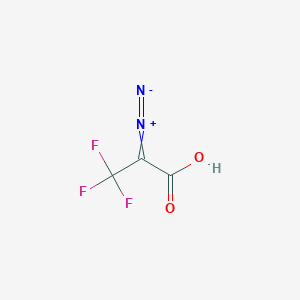
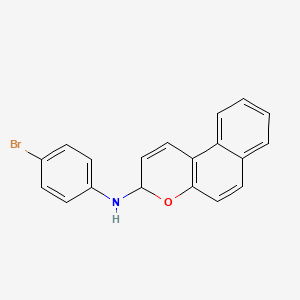
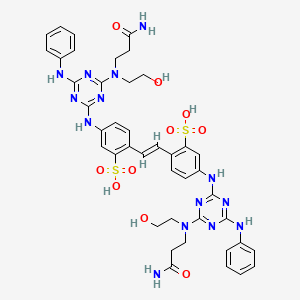

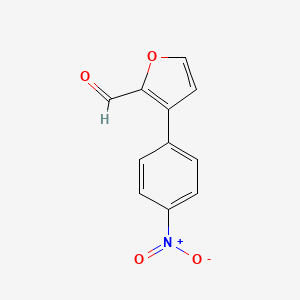
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
